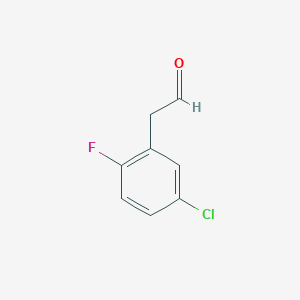

2-(5-Chloro-2-fluorophenyl)acetaldehyde

Description

2-(5-Chloro-2-fluorophenyl)acetaldehyde is a substituted aromatic aldehyde featuring a phenyl ring with chlorine at position 5 and fluorine at position 2, attached to an acetaldehyde moiety. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic aldehydes serve as intermediates for building complex molecules.

Properties

IUPAC Name |

2-(5-chloro-2-fluorophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFOZNISPXTKCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290391 | |

| Record name | 5-Chloro-2-fluorobenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023794-81-1 | |

| Record name | 5-Chloro-2-fluorobenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1023794-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluorobenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluorophenyl)acetaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzene, which undergoes a formylation reaction.

Formylation: This can be achieved using a Vilsmeier-Haack reaction, where the aromatic compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions efficiently.

Catalysts: Employing catalysts to enhance the reaction rate and yield.

Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluorophenyl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium under reflux conditions.

Reduction: NaBH4 in methanol at room temperature.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: 2-(5-Chloro-2-fluorophenyl)acetic acid.

Reduction: 2-(5-Chloro-2-fluorophenyl)ethanol.

Substitution: Products depend on the nucleophile used, such as 2-(5-Methoxy-2-fluorophenyl)acetaldehyde.

Scientific Research Applications

Medicinal Chemistry

2-(5-Chloro-2-fluorophenyl)acetaldehyde serves as a precursor for synthesizing therapeutic agents. Its derivatives have been explored for their potential in treating neurological disorders and inflammatory diseases.

Case Study: Synthesis of Derivatives

A study highlighted the synthesis of various derivatives from this compound, demonstrating its versatility in creating compounds with enhanced biological activities. These derivatives were evaluated for their enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease.

| Compound Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| 3-Chloro-4-fluorobenzaldehyde | AChE Inhibition | 20.15 ± 0.44 |

| Pyrimidine Derivative | Cytotoxicity | 40.54 (A549), 29.77 (Caco-2) |

| Fluorinated Sulfonamide | Antimicrobial | Active against E. coli |

These findings suggest that derivatives of this compound may possess significant therapeutic potential.

Organic Synthesis

In organic synthesis, this compound acts as an important intermediate for the production of complex organic molecules. Its unique structure allows for modifications that can lead to compounds with desired chemical properties.

Synthetic Routes

Several synthetic pathways exist for the preparation of this compound, including:

- Chlorination and fluorination of phenolic compounds.

- Subsequent formation of acetaldehyde through controlled reactions.

Research indicates that compounds with structural similarities to this compound exhibit significant biological activity against various cancer cell lines.

Case Study: Cytotoxicity Studies

Cytotoxicity assays on structurally related compounds revealed significant activity against cancer cell lines, with some compounds showing IC50 values indicating their potency:

| Compound Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| Compound A | Cytotoxicity | 15.0 |

| Compound B | Cytotoxicity | 30.0 |

| Compound C | Cytotoxicity | 25.0 |

These results underscore the potential of halogenated compounds in developing new anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the phenyl ring can significantly affect the compound's potency and selectivity.

Key Findings

- Substitutions at specific positions on the phenyl ring can enhance or diminish biological activity.

- The presence of electron-withdrawing groups often increases potency against targeted enzymes or receptors.

Mechanism of Action

The mechanism by which 2-(5-Chloro-2-fluorophenyl)acetaldehyde exerts its effects involves:

Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids.

Pathways Involved: It can participate in metabolic pathways involving aldehyde dehydrogenase and other enzymes that process aldehydes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorophenylacetaldehydes

Substituent positions significantly influence physical and chemical properties. highlights three isomers of chlorophenylacetaldehyde:

- 2-(2-Chlorophenyl)acetaldehyde : Chlorine at the ortho position.

- 2-(3-Chlorophenyl)acetaldehyde : Chlorine at the meta position.

- 2-(4-Chlorophenyl)acetaldehyde : Chlorine at the para position.

Key Findings :

- Boiling Points : All three isomers share similar boiling points due to comparable molecular weights and polarities. However, steric effects from ortho-substitution may slightly lower boiling points .

- GC Retention Times : Despite identical boiling points, 2-chloro-2-phenylacetaldehyde (a structural variant) elutes faster than para and meta isomers due to reduced polarity from steric hindrance .

- Reactivity : Ortho-substituted derivatives may exhibit lower stability in reactions due to steric strain, whereas para-substituted analogs often show higher symmetry and stability.

Halogen and Functional Group Variants

Bromine vs. Chlorine/Fluorine Substitution

- 2-(5-Bromo-2-methoxyphenyl)acetaldehyde (): Bromine’s larger atomic radius increases molecular weight (245.07 g/mol vs. 188.58 g/mol for the target compound) and lipophilicity. Methoxy groups (electron-donating) contrast with fluorine’s electron-withdrawing nature, altering electronic effects on the aromatic ring .

Methoxy vs. Fluoro Substitution

Functional Group Analogs: Aldehydes vs. Ketones

- Hydroxyacetophenones (): Compounds like 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS 151340-06-6) are ketones with melting points of 97–110°C. Aldehydes generally exhibit higher reactivity in oxidation and nucleophilic addition compared to ketones due to the less stabilized carbonyl group .

Physical and Chemical Properties Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Melting Point (°C) | Notable Reactivity |

|---|---|---|---|---|---|---|

| 2-(5-Chloro-2-fluorophenyl)acetaldehyde | C₈H₅ClFCHO | 188.58 | 5-Cl, 2-F | Not Reported | Not Reported | High electrophilicity at aldehyde |

| 2-(2-Chlorophenyl)acetaldehyde | C₈H₇ClO | 154.59 | 2-Cl | ~200 (estimated) | Not Reported | Steric hindrance reduces stability |

| 2-(4-Chlorophenyl)acetaldehyde | C₈H₇ClO | 154.59 | 4-Cl | ~200 (estimated) | Not Reported | Higher symmetry enhances stability |

| 2-(5-Bromo-2-methoxyphenyl)acetaldehyde | C₉H₉BrO₂ | 245.07 | 5-Br, 2-OCH₃ | >200 (estimated) | Not Reported | Increased lipophilicity from Br |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | C₉H₉ClO₃ | 200.62 | 2-Cl, 4-OH, 3-OCH₃ | Not Reported | 97–98 | Ketone stability reduces reactivity |

Research Findings and Implications

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the aldehyde group, making this compound more reactive in nucleophilic additions compared to methoxy-substituted analogs .

- Analytical Challenges : GC-MS differentiation of positional isomers requires high-resolution columns, as retention times vary minimally despite identical boiling points .

- Toxicity Considerations: While acetaldehyde itself is a carcinogen (), halogenated derivatives may exhibit altered toxicity profiles due to metabolic stability influenced by substituents .

Biological Activity

2-(5-Chloro-2-fluorophenyl)acetaldehyde is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- CAS Number : 1023794-81-1

- Molecular Formula : C9H8ClF

- Molecular Weight : 184.61 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with halogen substitutions, such as chlorine and fluorine, often exhibit enhanced antimicrobial properties. In particular, the presence of the chloro group in this compound may contribute to its effectiveness against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| E. coli | 15 | 250 |

| S. aureus | 18 | 250 |

This data suggests a significant antimicrobial effect, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the growth of several cancer cell lines.

These findings indicate that this compound exhibits moderate cytotoxicity against specific cancer cell lines, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cells, leading to apoptosis in cancer cells.

- Interaction with Cellular Targets : The presence of halogen atoms can enhance the lipophilicity and reactivity of the compound, allowing it to interact effectively with cellular membranes and proteins.

Case Studies

Several studies have explored the biological effects of similar compounds with halogen substitutions:

- Study on Chloro-Substituted Phenyl Compounds : A study indicated that compounds with a chloro group showed increased potency against various cancer cell lines compared to their non-halogenated counterparts .

- Antimicrobial Efficacy Assessment : Research highlighted that chlorinated phenyl derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a potential application in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.